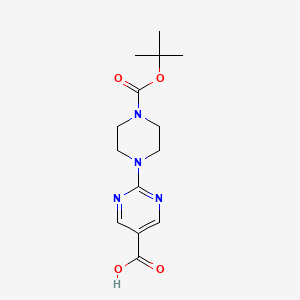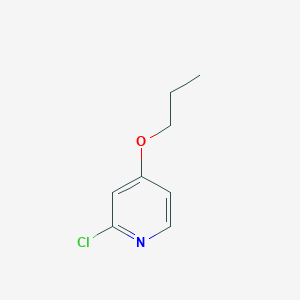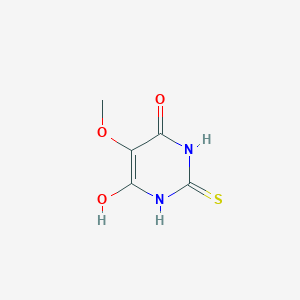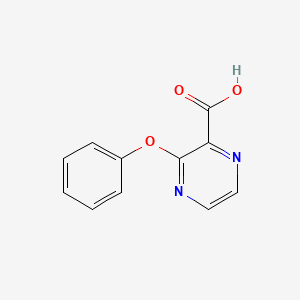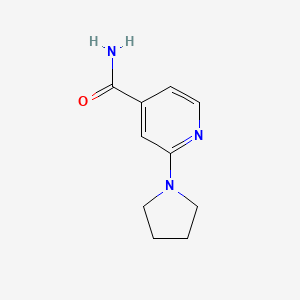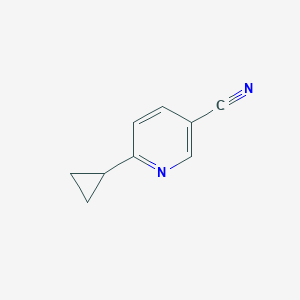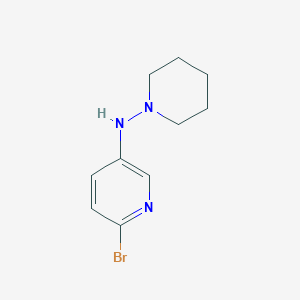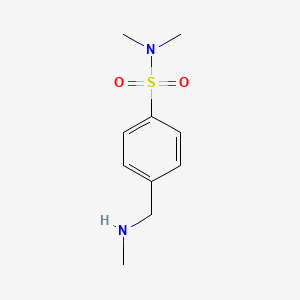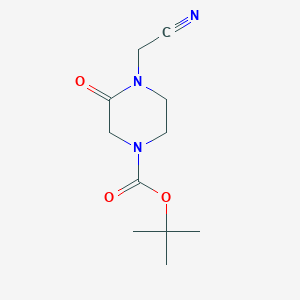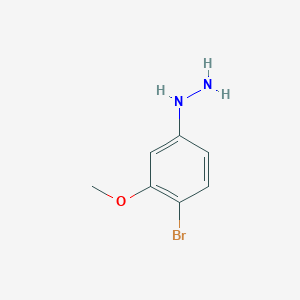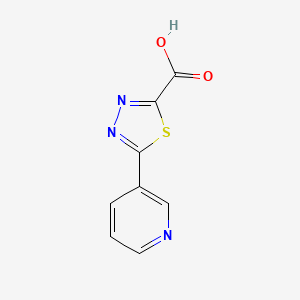
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid
Übersicht
Beschreibung
Pyridine derivatives, such as “5-(Pyridin-3-yl)isophthalic acid”, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
Pyrazoles, a class of five-membered heterocycles derived from the parent pyrazole, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, the molecular weight of “5-(Pyridin-3-yl)isophthalic acid” is 243.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
- 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio acetic acid arylidene-hydrazide derivatives, including compounds structurally related to 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid, have been synthesized and evaluated for their antimycobacterial activity. These compounds exhibited activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001) (Mamolo, Falagiani, Zampieri, Vio, Banfi, & Scialino, 2003).
Synthesis Techniques and Derivatives
- Various 2-Amino-5-substituted-1,3,4-thiadiazoles (ATDA), closely related to the compound of interest, have been synthesized using conventional and microwave techniques. The derivatives prepared offered insights into efficient synthesis methods and potential chemical properties of similar compounds (Al-Gwady, 2009).
Anticancer Potential
- Derivatives of 5-(Pyridin-4-yl)-1,3,4-thiadiazole have been synthesized and demonstrated significant in vitro anticancer activity against various human cancer cell lines. These findings suggest the potential of structurally related compounds, like 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid, in anticancer research (Abdo & Kamel, 2015).
Antibacterial Activity
- Studies involving derivatives of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine, which share a core structural motif with 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid, have shown promising antibacterial activity against Escherichia coli and Pseudomonas aeruginosa (Xiao, Li, Guo, Hu, Chai, & He, 2014).
Safety And Hazards
Zukünftige Richtungen
The future directions in the field of pyridine derivatives research could involve the development of more robust methods for the selective introduction of multiple functional groups . This could lead to the synthesis of a wider range of pyridine derivatives with potential applications in various fields, including pharmaceuticals and materials science .
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)7-11-10-6(14-7)5-2-1-3-9-4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZAYBFDBMPLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



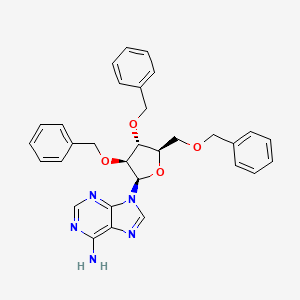
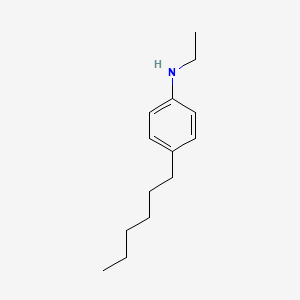
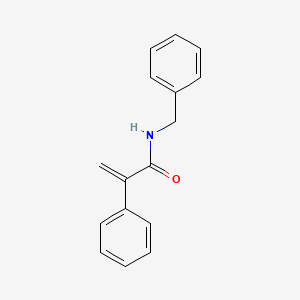
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
